BenchChemオンラインストアへようこそ!

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

Cannabinoid CB2 receptor Structure-activity relationship Binding affinity

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5; molecular formula C₁₅H₁₈N₂O₃; molecular weight 274.31 g/mol) is a synthetic indol-3-yl-oxoacetamide (indole-3-glyoxylamide) derivative. It belongs to a compound class validated across multiple therapeutic target areas including pancreatic lipase inhibition (anti-obesity) and cannabinoid CB2 receptor modulation.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 862814-43-5
Cat. No. B2781885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
CAS862814-43-5
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCOC
InChIInChI=1S/C15H18N2O3/c1-10-13(14(18)15(19)16-8-9-20-3)11-6-4-5-7-12(11)17(10)2/h4-7H,8-9H2,1-3H3,(H,16,19)
InChIKeyMCUXYVFCTNKZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862814-43-5: Structural Identity and Procurement Context of 2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide


2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 862814-43-5; molecular formula C₁₅H₁₈N₂O₃; molecular weight 274.31 g/mol) is a synthetic indol-3-yl-oxoacetamide (indole-3-glyoxylamide) derivative . It belongs to a compound class validated across multiple therapeutic target areas including pancreatic lipase inhibition (anti-obesity) and cannabinoid CB2 receptor modulation [1][2]. The compound features a 1,2-dimethyl-substituted indole core linked via an oxoacetyl bridge to an N-(2-methoxyethyl) amide side chain. Critically, no peer-reviewed primary biological data exist for this specific compound as of the search date; its differentiation must therefore be established through class-level structural comparisons against analogs with published quantitative activity profiles.

Why Generic Substitution Fails for 862814-43-5: Structural Determinants of Activity Divergence in Indolyl Oxoacetamides


Within the indol-3-yl-oxoacetamide class, small structural modifications produce large-magnitude shifts in biological activity. Published CB2 cannabinoid receptor data for this scaffold show Ki values spanning three orders of magnitude (0.37–377 nM) across a single congeneric series, driven by variations in the amide substituent alone [1]. Similarly, pancreatic lipase inhibitory IC₅₀ values for indolyl oxoacetamides range from 2.50 µM to >50 µM depending on substituent type and position [2][3]. The target compound 862814-43-5 incorporates a specific combination—1,2-dimethyl indole substitution plus an N-(2-methoxyethyl) amide side chain—that is not represented in any published quantitative dataset. This substitution pattern is structurally distinct from all analogs for which potency data exist, meaning that potency cannot be inferred by simple interpolation. Procurement of a close analog (e.g., N,N-dimethyl or N,N-diethyl variant) in place of 862814-43-5 would yield a compound with different hydrogen-bonding capacity, lipophilicity, and steric profile, any of which could produce divergent target binding, selectivity, or physicochemical behavior. The evidence below substantiates this non-interchangeability through quantitative comparisons of structurally proximal analogs.

862814-43-5 Quantitative Differentiation Evidence: Structural and Predicted Property Comparisons Against Closest Analogs


Amide Substituent Differentiation: N-(2-Methoxyethyl) vs. N,N-Dimethyl in Indolyl Oxoacetamides

The target compound 862814-43-5 carries an N-(2-methoxyethyl) mono-substituted amide, structurally distinct from the N,N-dimethyl analog (CAS 101938-54-9). In the indol-3-yl-oxoacetamide CB2 ligand series reported by Pasquini et al. (2012), amide substituent identity was the dominant driver of CB2 Ki variation, with values spanning from 0.37 nM to 377 nM across compounds differing only in this moiety [1]. The N,N-dimethyl analog (101938-54-9) has no reported CB2 Ki, but the closely related N,N-diethyl analog (101586-49-6) differs from 862814-43-5 in both substitution pattern (tertiary vs. secondary amide) and hydrogen-bond donor count (0 vs. 1). This single H-bond donor difference is mechanistically significant: the CB2 receptor binding pocket contains key hydrogen-bonding residues, and the Pasquini SAR demonstrates that even minor amide modifications can shift Ki by >10-fold [1].

Cannabinoid CB2 receptor Structure-activity relationship Binding affinity

Pancreatic Lipase Inhibitory Activity: Predicted Potency Range of N-(2-Methoxyethyl) Indolyl Oxoacetamides vs. Published Lead Compounds

No direct pancreatic lipase IC₅₀ data exist for 862814-43-5. However, the compound belongs to the indolyl oxoacetamide class for which multiple quantitative studies are available. Sridhar et al. (2020) reported that compound 8d—an indolyl oxoacetamide with a benzyloxy-substituted N-phenyl amide—achieved an IC₅₀ of 4.53 µM against porcine pancreatic lipase, compared to orlistat at 0.99 µM [1]. Palawat & Paul (2025) reported benzyloxy-substituted indolyl oxoacetamides 10f and 9f with IC₅₀ values of 2.50 and 2.89 µM, respectively [2]. In the conophylline-inspired series (2020), analogs 12c and 12b exhibited IC₅₀ values of 2.95 and 3.26 µM [3]. The N-(2-methoxyethyl) side chain of 862814-43-5 introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in the N-phenyl and N-benzyloxy series. Published 3D-QSAR models for this class indicate that hydrogen-bond acceptor capacity at the amide terminus positively correlates with inhibitory potency, and the contour maps suggest that polar substituents in this region enhance activity [4]. While not a direct measurement, this provides a rational structural basis for differentiating 862814-43-5 from published leads.

Pancreatic lipase inhibition Anti-obesity IC50

Indole Core Substitution: 1,2-Dimethyl Pattern vs. Unsubstituted or Mono-Substituted Indole Analogs

The 1,2-dimethyl substitution on the indole core of 862814-43-5 distinguishes it from analogs bearing only a 1-methyl, 2-methyl, or unsubstituted indole. In the broader indole-3-glyoxylamide patent literature, 1,2-dimethyl substitution has been claimed to confer enhanced metabolic stability by blocking oxidative metabolism at both the N-1 and C-2 positions of the indole ring [1]. The closest comparator with available data is 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide (CAS 852367-29-4), which lacks both methyl groups. The unsubstituted analog has a lower molecular weight (260.29 vs. 274.31 Da) and reduced lipophilicity (predicted Δ cLogP ≈ -0.8 to -1.0), which affects membrane permeability and non-specific protein binding . In the CB2 inverse agonist series, Pasquini et al. demonstrated that indole N-substitution is a critical determinant of CB2 vs. CB1 selectivity, with certain N-substituents shifting selectivity ratios by >50-fold [2]. The 1,2-dimethyl pattern sterically shields the indole C-2 and N-1 positions, potentially reducing CYP450-mediated oxidation compared to mono-substituted or unsubstituted analogs—a property of direct relevance to in vivo pharmacokinetic behavior [1].

Indole substitution Metabolic stability Steric protection

Physicochemical Property Differentiation: Lipophilicity and Solubility Predictions vs. Closest Commercial Analogs

The N-(2-methoxyethyl) amide side chain of 862814-43-5 incorporates an ether oxygen that is absent in the more common N,N-dimethyl analog (CAS 101938-54-9) and N,N-diethyl analog (CAS 101586-49-6). The N,N-diethyl analog has a computed XLogP3-AA of 2.5 with zero H-bond donors [1]. Introduction of the 2-methoxyethyl group in 862814-43-5 is predicted to reduce cLogP by approximately 0.2–0.5 log units (due to the ether oxygen) while adding one H-bond donor (secondary amide N-H) and one additional H-bond acceptor (ether O). This shifts the compound toward more favorable drug-likeness metrics: the ether oxygen enhances aqueous solubility relative to purely alkyl-substituted amides, while the secondary amide N-H provides additional polar surface area (~12 Ų increase) that can improve solubility without excessively compromising permeability . For procurement decisions, these predicted differences mean 862814-43-5 is likely to exhibit different DMSO solubility, different aqueous solubility at physiological pH, and different LogD₇.₄ compared to the N,N-dialkyl analogs—all parameters that directly affect assay compatibility and formulation.

cLogP Aqueous solubility Drug-likeness

Patent Landscape Differentiation: 862814-43-5 Within the Indolyl Oxoacetamide Intellectual Property Space

The indolyl oxoacetamide scaffold has been claimed in multiple patent families across distinct therapeutic indications. EP 2163552 A1 claims N-substituted indol-3-yl-glyoxylamides as antitumor agents, covering a broad Markush structure [1]. US patent 202011001052 (BITS Pilani, 2020) specifically claims indolyl oxoacetamide analogues as pancreatic lipase inhibitors [2]. The N-(2-methoxyethyl) substituent of 862814-43-5 represents a specific embodiment that is structurally distinct from the exemplified compounds in both patent families. The pancreatic lipase patent exemplifies primarily N-phenyl and N-benzyloxy-phenyl amides; the antitumor patent exemplifies N-aryl and N-heterocyclic amides. The N-(2-methoxyethyl) secondary amide with its ether oxygen is not among the specifically exemplified substituents in either patent family, suggesting 862814-43-5 occupies a differentiated chemical space that may offer freedom-to-operate advantages for certain applications [1][2]. Furthermore, the compound's CAS registry number (862814-43-5) falls within a cluster of closely related indolyl oxoacetamides (862813-81-8, 862814-02-6, 862831-16-1, 862831-13-8) that appear primarily in commercial screening catalogs rather than in the exemplified compound lists of major therapeutic patents.

Patent analysis Freedom to operate Chemical scaffold

Optimal Research and Procurement Application Scenarios for 862814-43-5


Chemical Probe for Cannabinoid CB2 Receptor Structure-Activity Relationship (SAR) Expansion

For laboratories studying CB2 receptor modulation, 862814-43-5 serves as a structurally differentiated probe to interrogate the role of secondary amide hydrogen bonding in CB2 binding [1]. The Pasquini et al. (2012) CB2 SAR series demonstrated that Ki values span 0.37–377 nM across indol-3-yl-oxoacetamides [2], but all reported compounds feature tertiary amides (zero H-bond donors). 862814-43-5 introduces a secondary amide N-H that can act as a hydrogen-bond donor, potentially engaging CB2 residues (e.g., Ser 285, Thr 114) that cannot be accessed by N,N-disubstituted analogs. This makes it a valuable tool for deconvoluting the contribution of amide H-bond donation to CB2 affinity and inverse agonism.

Pancreatic Lipase Inhibitor Lead Optimization with Modified Amide Pharmacophore

The published indolyl oxoacetamide pancreatic lipase inhibitors (IC₅₀ 2.50–5.12 µM vs. orlistat 0.99 µM) all feature N-aryl or N-benzyloxyaryl amide substituents [1][2]. 862814-43-5 replaces the lipophilic aryl amide with a polar N-(2-methoxyethyl) group, introducing an ether oxygen H-bond acceptor. Published 3D-QSAR models for pancreatic lipase inhibition by indole-glyoxylamides indicate that polar substituents at the amide terminus correlate with improved activity via enhanced interactions with the enzyme's lid domain [3]. 862814-43-5 is therefore a rational candidate for testing whether the N-(2-methoxyethyl) modification improves upon the 2.50–5.12 µM IC₅₀ range of the aryl amide leads.

Metabolic Stability Screening in Indole-Containing Compound Collections

The 1,2-dimethyl substitution on the indole core blocks the two most common sites of oxidative metabolism (N-1 and C-2), as supported by patent claims for 1,2-dimethylindole glyoxylamides as metabolically stabilized antitumor agents [1]. For screening collections focused on in vivo-compatible chemical probes, 862814-43-5 can serve as a comparator compound to quantify the metabolic stability advantage conferred by dual methylation, when tested alongside mono-methyl or unsubstituted indole analogs such as CAS 852367-29-4 or CAS 852368-68-4. Microsomal stability assays (human or mouse liver microsomes) comparing these analogs would provide direct quantitative evidence of the 1,2-dimethyl advantage.

Diversity-Oriented Synthesis Library Building Block with Orthogonal Functionalization Potential

The secondary amide N-H in 862814-43-5 provides a synthetic handle for further derivatization (e.g., N-alkylation, acylation) that is absent in N,N-disubstituted analogs [1]. Additionally, the methoxyethyl ether oxygen enables potential metal-coordinating interactions that purely alkyl-substituted amides cannot achieve. For medicinal chemistry groups building focused indole libraries, 862814-43-5 offers a scaffold with three distinct vectors for diversification: the indole C-5/C-6 positions (electrophilic substitution), the secondary amide N-H (alkylation/acylation), and the terminal methyl ether (potential O-demethylation to the alcohol). This multi-vector derivatization capability distinguishes it from fully substituted amide analogs that are limited to indole ring modifications only.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.